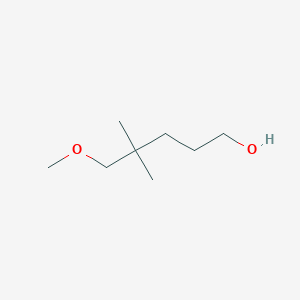

4,4-Dimethyl-5-methoxypentan-1-ol

Description

4,4-Dimethyl-5-methoxypentan-1-ol is a branched-chain alcohol with a methoxy substituent at the 5-position and two methyl groups at the 4-position of the pentanol backbone. The compound’s functional groups suggest applications in organic synthesis, specialty chemical manufacturing, or intermediates in pharmaceuticals, though its specific uses require further validation.

Properties

Molecular Formula |

C8H18O2 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

5-methoxy-4,4-dimethylpentan-1-ol |

InChI |

InChI=1S/C8H18O2/c1-8(2,7-10-3)5-4-6-9/h9H,4-7H2,1-3H3 |

InChI Key |

XPLXIPSZQUTVFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCO)COC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4,4-Dimethyl-5-methoxypentan-1-ol with two structurally related pentan-1-ol derivatives:

Key Findings:

- Structural Complexity and Reactivity: The methoxy and dimethyl groups in 4,4-Dimethyl-5-methoxypentan-1-ol likely reduce its polarity compared to 5-(diethylamino)pentan-1-ol, which contains a polar diethylamino group. This difference may result in lower solubility in polar solvents but higher thermal stability . In contrast, the (R)-configured analog in has multiple ether linkages (methoxymethoxy and phenoxy), which could enhance its utility in stereoselective synthesis but complicate purification .

- Hazard Profiles: While 5-(diethylamino)pentan-1-ol is classified as flammable (H227) and a skin/eye irritant (H315/H319) , the dimethyl and methoxy substituents in 4,4-Dimethyl-5-methoxypentan-1-ol may mitigate flammability risks due to reduced volatility. However, the absence of explicit data necessitates conservative handling (e.g., PPE, ventilation).

- The diethylamino derivative in is simpler and more suited for bulk laboratory applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.